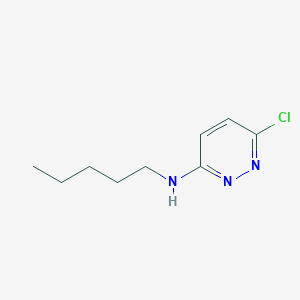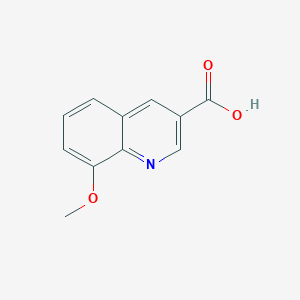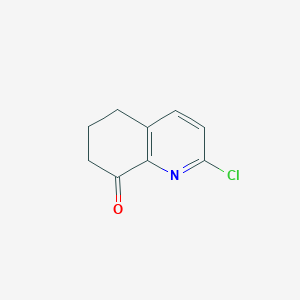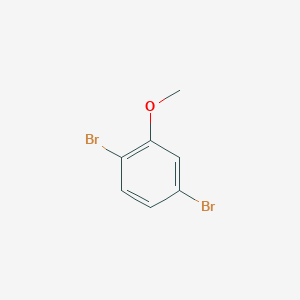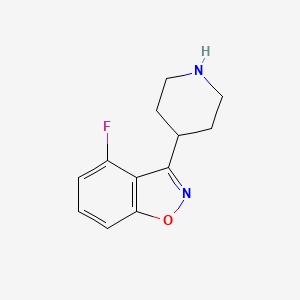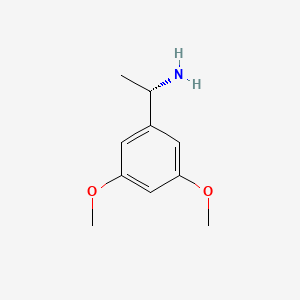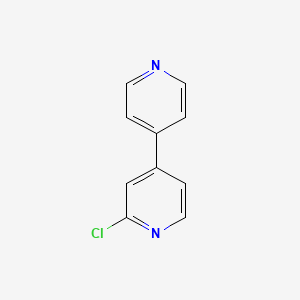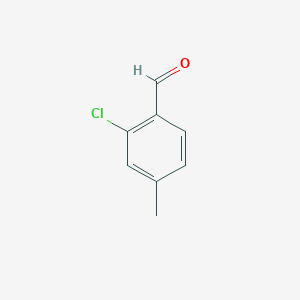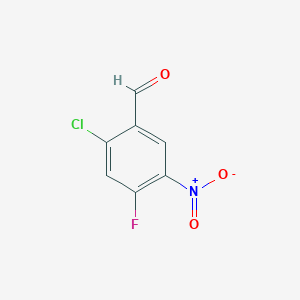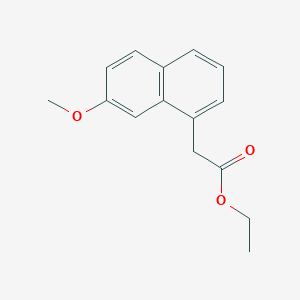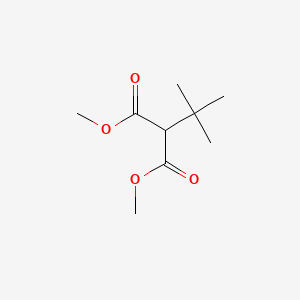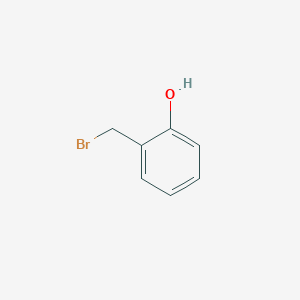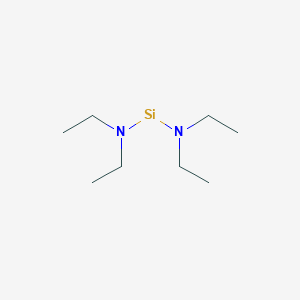
Bis(diethylamino)silane
Overview
Description
It is a colorless, odorless, air-sensitive, and moisture-sensitive liquid with a boiling point of 70°C at 30 mmHg and a density of 0.804 g/cm³ . This compound is particularly valued in the semiconductor industry for its role in atomic layer deposition (ALD) processes, which are essential for creating high-quality dielectric films.
Mechanism of Action
Target of Action
Bis(diethylamino)silane is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary targets are the reactive sites on the substrate where it is used to deposit highly conformal and uniform thin films for advanced semiconductor devices .
Mode of Action
This compound interacts with its targets by reacting with the hydroxyl-terminated surfaces during the ALD process . It shows the lowest energy barrier in the rate-determining step and the overall reaction energetics of its decomposition are more exothermic than that of other aminosilane precursors . This results in this compound providing the fastest growth rate among the compared precursors .
Biochemical Pathways
The biochemical pathway affected by this compound involves the atomic layer deposition (ALD) process. During this process, this compound is added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for high-quality thin film deposition over various shapes of substrates at a nanometer scale .
Pharmacokinetics
This compound is a liquid at room temperature with a boiling point of 70 °C and a density of 0.804 g/mL . These properties suggest that it has good volatility for the gas-phase process and also good thermal stability in the gas-phase in order to reach the surface without decomposition .
Result of Action
The result of this compound’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . The quality of these films is greatly affected by the O2 plasma power during the ALD process . The surface of the SiO2 thin films is relatively smooth and the films present favorable insulation properties .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of moisture. For instance, this compound is air-sensitive and moisture-sensitive . It is also flammable, suggesting that it should be handled and stored carefully to ensure its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Bis(diethylamino)silane plays a significant role in biochemical reactions, particularly in the deposition of silicon dioxide (SiO2) films. It interacts with various biomolecules, including enzymes and proteins, during the ALD process. The compound’s interactions are primarily based on its ability to form strong bonds with oxygen-containing groups on the substrate surface, facilitating the formation of a uniform SiO2 layer . These interactions are crucial for the stability and quality of the deposited films.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in the context of semiconductor applications. It affects cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to form stable bonds with oxygen-containing groups can impact cellular metabolism and the overall function of cells involved in the deposition process
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydroxyl-terminated surfaces, such as tungsten oxide (WO3). The compound exhibits the lowest energy barrier in the rate-determining step of the ALD process, making it highly efficient for silicon oxide deposition. This compound’s decomposition is exothermic, contributing to its fast growth rate and efficient film formation . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are critical aspects of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and efficiency in the ALD process. The compound’s stability is maintained at temperatures ranging from 100°C to 300°C, with thermal stability issues arising at temperatures above 400°C . Over time, the compound’s effects on cellular function and film quality remain consistent, making it a reliable precursor for high-volume manufacturing applications.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that the compound’s effects vary with different dosages. At higher doses, this compound may exhibit toxic or adverse effects, including skin irritation and respiratory tract irritation
Metabolic Pathways
This compound is involved in metabolic pathways related to the deposition of silicon-containing films. It interacts with enzymes and cofactors that facilitate the formation of SiO2 layers. The compound’s high volatility and thermal stability contribute to its effectiveness in the ALD process, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its ability to form stable bonds with oxygen-containing groups on the substrate surface . These interactions are essential for the uniform distribution of the compound during the ALD process.
Subcellular Localization
The subcellular localization of this compound is primarily within the compartments involved in the ALD process. The compound’s activity and function are directed by targeting signals and post-translational modifications that guide it to specific organelles . These mechanisms ensure the efficient deposition of silicon-containing films and the overall success of the ALD process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(diethylamino)silane can be synthesized through the reaction of dichlorosilane with diethylamine in the presence of a solvent such as hexane and a clay catalyst. The reaction is carried out under nitrogen atmosphere at a temperature range of 40-60°C. After the reaction, the product is purified to obtain high-purity this compound .
Industrial Production Methods: An industrial method for producing this compound involves a solvent-free process. This method enhances the purity of the final product and reduces the production cost. The reaction involves the direct interaction of dichlorosilane and diethylamine, followed by filtration to remove by-products and achieve a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Bis(diethylamino)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide (SiO2) films.
Substitution: The amino groups can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or oxygen plasma is commonly used for the oxidation of this compound to silicon dioxide.
Substitution: Various amines or other nucleophiles can be used to substitute the diethylamino groups.
Major Products:
Silicon Dioxide (SiO2): Formed during the oxidation process, widely used in semiconductor applications.
Substituted Silanes: Formed during substitution reactions, depending on the nucleophile used.
Scientific Research Applications
Bis(diethylamino)silane is extensively used in scientific research and industrial applications, including:
Chemistry: As a precursor in the ALD of silicon-containing films, particularly silicon dioxide.
Medicine: Research into its use in drug delivery systems due to its ability to form thin films.
Industry: Widely used in the semiconductor industry for the deposition of high-quality dielectric films, interface engineering, and protective coatings
Comparison with Similar Compounds
- Diisopropylaminosilane (DIPAS)
- Tris(dimethylamino)silane (TDMAS)
- Bis(tert-butylamino)silane (BTBAS)
Comparison: Bis(diethylamino)silane is unique due to its lower energy barrier in the rate-determining step of ALD processes, leading to a faster growth rate compared to other similar compounds. It also exhibits higher exothermic reaction energetics, making it a preferred choice for high-volume manufacturing applications. its binding strength to the substrate is stronger, which may lead to higher surface impurities compared to compounds like diisopropylaminosilane .
Properties
InChI |
InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGKQJKGZHAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si]N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301011 | |
| Record name | N,N,N′,N′-Tetraethylsilanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27804-64-4 | |
| Record name | N,N,N′,N′-Tetraethylsilanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetraethylsilanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


